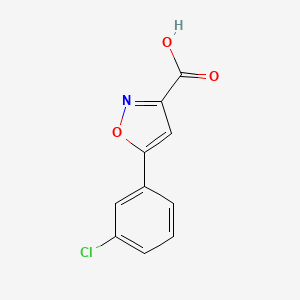

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

Vue d'ensemble

Description

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 3-chlorophenyl group and a carboxylic acid group Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction between a nitrile oxide and an alkyne. One common method is the 1,3-dipolar cycloaddition of 3-chlorobenzonitrile oxide with propiolic acid. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process.

Analyse Des Réactions Chimiques

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical transformations such as esterification and amidation. These reactions are critical for modifying solubility, bioavailability, or further functionalization:

-

Esterification: Reaction with methanol under acidic conditions (H₂SO₄, reflux) yields the methyl ester, a precursor for nucleophilic acyl substitutions .

-

Amidation: Coupling with amines (e.g., 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) using catalysts like indium(III) trifluoromethanesulfonate produces hydrazide derivatives .

Table 1: Reaction Conditions for Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 75–85% | |

| Amidation | DCC, DMAP, RT | Hydrazide | 63–81% |

Isoxazole Ring Modifications

The isoxazole ring participates in electrophilic substitutions and cycloadditions due to its electron-deficient nature:

-

Electrophilic Substitution: Chlorination at the 4-position of the isoxazole ring occurs using Cl₂/FeCl₃, though steric hindrance from the 3-chlorophenyl group limits reactivity .

-

Cycloaddition: The ring acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

Table 2: Reactivity of the Isoxazole Ring

| Reaction Type | Reagents | Key Observation | Source |

|---|---|---|---|

| Chlorination | Cl₂/FeCl₃ | Low regioselectivity due to steric effects | |

| Diels-Alder | Maleic anhydride, 100°C | Bicyclic adduct formation (confirmed by NMR) |

Substitution at the 3-Chlorophenyl Group

The 3-chlorophenyl substituent undergoes halogen exchange and coupling reactions:

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids replaces the chlorine atom, enabling aryl diversification .

-

Hydrolysis: Treatment with NaOH/H₂O at 80°C replaces chlorine with hydroxyl groups, though this is less favored due to deactivation by the electron-withdrawing isoxazole .

Table 3: Substituent Modifications

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 60–70% | |

| Hydrolysis | NaOH, H₂O, 80°C | Hydroxyphenyl analog | <20% |

Oxidation and Reduction Pathways

-

Oxidation: The carboxylic acid resists further oxidation, but the isoxazole ring can be cleaved using KMnO₄ under acidic conditions to yield chlorophenyl-substituted diketones.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-enamine ketone, altering its electronic properties .

Table 4: Redox Reactions

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Ring Cleavage | KMnO₄, H₂SO₄ | Diketone | Intermediate for heterocycles | |

| Hydrogenation | H₂, Pd-C, EtOH | β-Enamine ketone | Bioactive scaffold |

Biological Activity and Pharmacological Derivatives

The compound’s derivatives exhibit immunosuppressive and antitubercular activities:

-

Urea/Thiourea Derivatives: Reaction with substituted phenyl ureas yields analogs with potent anti-TB activity (MIC: 0.25 µg/mL against Mtb) .

-

Sulfonamide Derivatives: Introducing sulfonyl groups enhances binding to biological targets like cyclooxygenases (COX) .

Table 5: Bioactive Derivatives

| Derivative Type | Biological Activity | Key Finding | Source |

|---|---|---|---|

| Urea analog | Anti-TB | MIC 0.25 µg/mL (drug-resistant Mtb) | |

| Sulfonamide analog | COX-2 Inhibition | IC₅₀ 1.2 µM (anti-inflammatory) |

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that isoxazole derivatives can exhibit significant antimicrobial properties. Studies have shown that 5-(3-chlorophenyl)isoxazole-3-carboxylic acid demonstrates activity against various bacterial strains, making it a candidate for the development of new antibiotics .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Research

There is emerging evidence that compounds containing the isoxazole moiety can induce apoptosis in cancer cells. Preliminary studies on this compound indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action .

Agricultural Applications

1. Herbicide Development

The unique structure of isoxazole derivatives has made them attractive for herbicide development. Research has shown that certain isoxazole compounds can effectively inhibit plant growth by interfering with specific biochemical pathways, suggesting potential applications in crop protection .

2. Pest Control

Compounds similar to this compound have been explored for their insecticidal properties. Their ability to disrupt insect metabolism makes them candidates for developing environmentally friendly pest control agents .

Materials Science

1. Polymer Chemistry

The incorporation of isoxazole units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The carboxylic acid functionality allows for further modification and cross-linking with other materials, leading to innovative applications in coatings and composites .

2. Sensing Applications

Research into the use of isoxazole derivatives in sensor technology has shown promise. Their ability to undergo specific chemical reactions makes them suitable for developing sensors that detect environmental pollutants or biological molecules .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors by mimicking the structure of natural substrates or inhibitors. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

- 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

- 5-(3-Bromophenyl)isoxazole-3-carboxylic acid

Uniqueness

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug development and materials science.

Activité Biologique

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 223.61 g/mol. The compound contains an isoxazole ring, a chlorophenyl group at the 5-position, and a carboxylic acid group at the 3-position. These structural characteristics contribute to its reactivity and biological properties, making it a subject of interest in various research fields.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

- Immunosuppressive Properties : Studies have shown that isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). The compound demonstrated differential toxicity against various cell lines, suggesting potential therapeutic applications in autoimmune diseases .

- Antiproliferative Effects : In vitro studies revealed that this compound can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production, indicating its role in modulating inflammatory responses. It also promotes apoptosis in certain cell types by activating caspases and NF-κB pathways .

- Cellular Mechanisms : The mechanism of action involves interactions with specific molecular targets, potentially acting as inhibitors of key enzymes or receptors involved in cellular signaling pathways. This interaction could modulate various biochemical processes critical for disease progression.

Synthesis Methods

The synthesis of this compound typically involves several methods:

- Vilsmeier Reagent Reaction : One common method includes reacting phenylacetic acid derivatives with a Vilsmeier reagent followed by quenching with an aqueous solution to yield the desired product.

- Condensation Reactions : Other synthetic routes may involve condensation reactions that form the isoxazole structure from appropriate starting materials .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other isoxazole derivatives, which share structural similarities but differ in substituents or functional groups. The following table summarizes some notable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | Similar isoxazole structure | Different chlorophenyl position |

| 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid | Isoxazole ring but different position | Potentially different biological activity |

| 5-(Phenyl)isoxazole-3-carboxylic acid | No chlorine substituent | Broader spectrum of activity |

These compounds demonstrate how variations in substituents can significantly affect their chemical properties and biological activities.

Case Studies and Research Findings

Several studies have investigated the immunosuppressive and antiproliferative effects of isoxazole derivatives, including this compound:

- Immunosuppressive Activity : A study reported that certain isoxazoles inhibited PBMC proliferation in vitro, with varying degrees of effectiveness depending on their structure. The most potent compounds were selected for further investigation due to their lack of toxicity and strong antiproliferative activity .

- Mechanistic Insights : Research has indicated that some isoxazoles may act as p38 MAP kinase inhibitors or interfere with other signaling pathways related to inflammation and immune responses . This suggests that this compound could be developed as a therapeutic agent for conditions requiring immune modulation.

Propriétés

IUPAC Name |

5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBRAMMMTSCNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588520 | |

| Record name | 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925940-95-0 | |

| Record name | 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.